molecular formula C19H17N7O4 B11453255 N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11453255
M. Wt: 407.4 g/mol
InChI Key: YTGLOHJLDZFSHN-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both nitrogen and carbon atoms

Preparation Methods

The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors to form the tetrazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of Substituents: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups can be added using methanol and an acid catalyst, while nitro groups are typically introduced using nitrating agents such as nitric acid.

    Coupling Reactions: The final step involves coupling the substituted phenyl rings with the tetrazole core.

Chemical Reactions Analysis

N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its derivatives have shown potential as therapeutic agents due to their ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar compounds include other tetrazole and pyrimidine derivatives, such as:

N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of substituents and the presence of both tetrazole and pyrimidine rings, which contribute to its diverse applications and potential as a research tool.

Properties

Molecular Formula

C19H17N7O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17N7O4/c1-11-16(18(27)21-13-8-4-6-10-15(13)30-2)17(25-19(20-11)22-23-24-25)12-7-3-5-9-14(12)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24)

InChI Key

YTGLOHJLDZFSHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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